Potassium 4-(trifluoromethoxy) phenyltrifluoroborate

Catalog No.
S873391
CAS No.
1394827-04-3
M.F
C7H4BF6KO
M. Wt
268.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium 4-(trifluoromethoxy) phenyltrifluorobora...

CAS Number

1394827-04-3

Product Name

Potassium 4-(trifluoromethoxy) phenyltrifluoroborate

IUPAC Name

potassium;trifluoro-[4-(trifluoromethoxy)phenyl]boranuide

Molecular Formula

C7H4BF6KO

Molecular Weight

268.01 g/mol

InChI

InChI=1S/C7H4BF6O.K/c9-7(10,11)15-6-3-1-5(2-4-6)8(12,13)14;/h1-4H;/q-1;+1

InChI Key

BFEGKJHJOWBGJG-UHFFFAOYSA-N

SMILES

[B-](C1=CC=C(C=C1)OC(F)(F)F)(F)(F)F.[K+]

Canonical SMILES

[B-](C1=CC=C(C=C1)OC(F)(F)F)(F)(F)F.[K+]

Potential Applications in Organic Synthesis

One potential application of K-OTfpm-BF3 lies in its use as a coupling reagent. Coupling reactions are fundamental in organic synthesis, allowing chemists to join two different molecular fragments to create a new molecule. K-OTfpm-BF3 may serve as a source of the Otfpm (4-(trifluoromethoxy)phenyl) group, which can be introduced into organic molecules through various coupling reactions.

Studies suggest that K-OTfpm-BF3 can participate in Suzuki-Miyaura couplings, a common type of coupling reaction frequently employed in organic synthesis (). In these reactions, K-OTfpm-BF3 acts as an electrophilic coupling partner, reacting with organoboron compounds to form a carbon-carbon bond and introduce the Otfpm group into the target molecule.

Potassium 4-(trifluoromethyl)phenyltrifluoroborate is a chemical compound with the molecular formula C7H4BF6KC_7H_4BF_6K and a molecular weight of approximately 252.01 g/mol. This compound features a trifluoromethyl group attached to a phenyl ring, along with a trifluoroborate moiety, making it highly fluorinated. Its structure contributes to its unique properties, including high stability in air and moisture, and it is slightly soluble in water . The compound is often used as a reagent in organic synthesis, particularly in cross-coupling reactions.

Potassium 4-(trifluoromethyl)phenyltrifluoroborate is primarily utilized in the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of aryl or vinyl boronic acids with organic halides, facilitated by palladium catalysts. The presence of the trifluoromethyl group enhances the reactivity of the compound, allowing for efficient coupling under mild conditions .

Key Reactions:

  • Suzuki-Miyaura Coupling: Reacts with aryl halides to form biaryl compounds.
  • Cross-Coupling with Aryl Imidazolylsulfonates: Effective in aqueous media, showcasing its versatility in synthetic applications .

While specific biological activity data for potassium 4-(trifluoromethyl)phenyltrifluoroborate is limited, compounds containing trifluoromethyl groups are often investigated for their pharmacological properties. The trifluoromethyl group can influence lipophilicity and metabolic stability, which are critical factors in drug design. Further studies would be required to elucidate any direct biological effects or potential therapeutic applications of this compound.

Potassium 4-(trifluoromethyl)phenyltrifluoroborate can be synthesized through several methods, typically involving the reaction of appropriate precursors under controlled conditions.

Common Synthesis Approaches:

  • Boron Trifluoride Complexation: Reaction of phenylboronic acid derivatives with trifluoroacetic anhydride followed by treatment with potassium salts.
  • Direct Fluorination: Utilizing fluorinating agents to introduce trifluoromethyl groups onto phenolic substrates .

The primary applications of potassium 4-(trifluoromethyl)phenyltrifluoroborate lie in organic synthesis:

  • Cross-Coupling Reactions: Widely used in the formation of complex organic molecules.
  • Material Science: Potential applications in developing new materials due to its unique electronic properties.
  • Pharmaceutical Chemistry: Used in synthesizing biologically active compounds for drug discovery .

Potassium 4-(trifluoromethyl)phenyltrifluoroborate shares structural similarities with other fluorinated boron compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Potassium 4-(trifluoroacetyl)phenyltrifluoroborateC₇H₄BF₆KContains trifluoroacetyl group; different reactivity
Potassium 4-fluoro-phenyltrifluoroborateC₇H₄BF₆KLacks trifluoromethyl group; less steric hindrance
Potassium 4-(perfluoroalkyl)phenyltrifluoroborateC₇H₄BF₆KPerfluoroalkyl chain increases hydrophobicity

Uniqueness: The presence of both trifluoro and trifluoromethyl groups in potassium 4-(trifluoromethyl)phenyltrifluoroborate enhances its reactivity and stability compared to similar compounds. This unique combination allows for more versatile applications in synthetic chemistry.

Crystallographic Analysis and Molecular Geometry

Potassium 4-(trifluoromethoxy)phenyltrifluoroborate exhibits a characteristic tetrahedral geometry around the boron center, consistent with the general structural framework observed in organotrifluoroborate salts [1] [2]. The compound crystallizes with the molecular formula C₇H₄BF₆KO and a molecular weight of 268.01 g/mol [1] [3].

Molecular Geometry Parameters

The boron atom adopts a distorted tetrahedral BCF₃ geometry, with bond parameters derived from analogous trifluoroborate compounds [4]. Based on crystallographic studies of related aryltrifluoroborate potassium salts, the following structural parameters are characteristic:

Bond/ParameterTypical ValueReference Source
B-F bond length1.39-1.44 ÅCrystal structures of related trifluoroborates [5] [4]
B-C bond length1.58-1.60 ÅDFT calculations and X-ray data [4]
C-O bond length1.36-1.38 ÅStandard aromatic C-O bonds
F-B-F bond angle109-110°Tetrahedral deviation [4]
C-B-F bond angle108-111°Tetrahedral deviation [4]

Crystal Structure Architecture

The compound exhibits a layered crystal structure characteristic of potassium organotrifluoroborate salts [2] [5]. These structures can be classified as either single-sheet or double-sheet architectures depending on the mutual arrangement of potassium cations. The presence of the trifluoromethoxy substituent likely influences the layered arrangement through both steric effects and electronic interactions [2].

The potassium cations adopt irregular KF₈ coordination polyhedra, forming infinite layers through face and edge sharing [4]. The 4-(trifluoromethoxy) substituent introduces additional electronic effects due to the electron-withdrawing nature of the trifluoromethoxy group, which may influence the packing arrangement and interlayer interactions [5].

Thermal Stability and Decomposition Profiles

Potassium organotrifluoroborates demonstrate exceptional thermal stability compared to their corresponding boronic acids and boronate esters [6]. While specific thermal analysis data for potassium 4-(trifluoromethoxy)phenyltrifluoroborate is limited, analogous compounds provide insight into expected thermal behavior.

Thermal Stability Characteristics

Related potassium aryltrifluoroborates exhibit melting points well above 200°C, with many compounds showing decomposition temperatures exceeding 300°C [7] [8]. The 4-(trifluoromethoxy) substituent is expected to enhance thermal stability due to the strong electron-withdrawing effects of the trifluoromethoxy group, which stabilizes the aromatic system .

PropertyValueNotes
Thermal StabilityHigh (>200°C estimated)Based on analogous compounds
Decomposition TemperatureNo specific data availableTypically >300°C for similar structures
Air StabilityExcellentStable under ambient conditions
Storage ConditionsRoom temperature, dry placeMoisture and air stable [6]

Decomposition Mechanisms

Under extreme thermal conditions, potassium organotrifluoroborates typically undergo decomposition through fluoride elimination and subsequent rearrangement processes. The thermal stability is enhanced by the ionic nature of the potassium-fluorine interactions and the robust B-F bonds within the trifluoroborate anion [10].

Solubility Behavior in Polar vs. Nonpolar Media

The solubility characteristics of potassium 4-(trifluoromethoxy)phenyltrifluoroborate reflect its ionic nature and the influence of both the potassium cation and the organotrifluoroborate anion [11] [12].

Polar Solvent Systems

The compound demonstrates favorable solubility in polar solvents, particularly those capable of solvating the potassium cation effectively [13] [14]. The trifluoroborate moiety enhances solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) [11].

Solvent CategorySolubilityMechanism
WaterSlightly solubleEnhanced by potassium cation solvation [15] [16]
Polar Aprotic (DMF, DMSO)SolublePreferred for synthetic applications [11]
Polar Protic (Methanol, Ethanol)Moderately solubleGood for purification procedures
THFSolubleCommon reaction medium for coupling reactions [16]

Nonpolar Solvent Incompatibility

Consistent with other potassium organotrifluoroborates, the compound exhibits poor solubility in nonpolar solvents such as hexane, toluene, and diethyl ether [12]. This behavior is attributed to the ionic character of the potassium-fluoroborate interaction, which requires polar environments for effective solvation.

Structure-Solubility Relationships

The 4-(trifluoromethoxy) substituent influences solubility through several mechanisms. The electron-withdrawing trifluoromethoxy group reduces electron density on the aromatic ring, potentially affecting π-π interactions in solution. Additionally, the oxygen atom in the trifluoromethoxy group may participate in weak hydrogen bonding interactions with protic solvents [17].

Air/Moisture Stability Mechanisms

One of the distinguishing features of potassium organotrifluoroborates is their exceptional stability toward air and moisture compared to corresponding boronic acids and organoboranes [6] [18].

Hydrolysis Resistance Mechanisms

The hydrolysis of potassium organotrifluoroborates to their corresponding boronic acids occurs through a complex mechanism that depends on pH, temperature, and reaction conditions [19] [20]. Under basic conditions typical of many synthetic transformations, potassium 4-(trifluoromethoxy)phenyltrifluoroborate exhibits slow hydrolysis rates due to an acid-base paradox where basic conditions actually retard the hydrolysis process [20].

Mechanistic Considerations

Research has demonstrated that organotrifluoroborate hydrolysis requires acid catalysis for efficient conversion to boronic acids [19]. The 4-(trifluoromethoxy) substituent, being electron-withdrawing, may further stabilize the compound against hydrolysis by reducing the nucleophilicity of the boron center.

The hydrolysis mechanism involves several key steps:

  • Initial B-F bond polarization under acidic conditions
  • Water coordination to the boron center
  • Subsequent fluoride displacement
  • Formation of intermediate hydroxyborane species
  • Final conversion to the corresponding boronic acid [19]

Practical Stability Implications

The air and moisture stability of potassium 4-(trifluoromethoxy)phenyltrifluoroborate enables:

  • Long-term storage under ambient conditions without significant degradation [6]
  • Handling in air without special atmospheric protection
  • Use in aqueous reaction media where controlled hydrolysis may be beneficial [21]
  • Compatibility with oxidative reaction conditions that would degrade other organoboron reagents [6]

Dates

Last modified: 08-16-2023

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